molecular formula C17H14N2O2S B2632553 (E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035004-81-8

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

Cat. No. B2632553
CAS RN: 2035004-81-8
M. Wt: 310.37
InChI Key: CXPSUCPVORQJGN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide, commonly known as FTAA, is a fluorescent probe that has gained popularity in the scientific community due to its ability to selectively bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FTAA has been used extensively in the field of amyloid research due to its high sensitivity and specificity in detecting amyloid fibrils.

Scientific Research Applications

Amplifiers in Biomedical Research

  • Application in Enhancing Antibacterial Agents : Unfused heterobicycles, including those with furan and thiophene moieties, have been studied as potential amplifiers of antibacterial agents like phleomycin. These compounds, particularly those with pyridinyl derivatives, have shown activities against bacteria such as Escherichia coli, illustrating their potential in enhancing the efficacy of antibacterial treatments (Brown & Cowden, 1982).

In Organic Synthesis and Chemical Modification

  • Palladium-Catalyzed Alkenation : The compound has been used in palladium-catalyzed alkenation of thiophenes and furans, demonstrating its versatility in organic synthesis. The process allows the coupling of various olefinic substrates with thiophenes and furans, yielding mono-alkenylated products, predominantly in the (E)-isomer form (Zhao et al., 2009).
  • Ene-Reduction by Marine and Terrestrial Fungi : The compound has been involved in the green synthesis under microwave radiation and the ene-reduction by marine and terrestrial fungi, yielding products with uncommon CN-bearing stereogenic centers. This showcases its application in producing biologically active compounds and the exploration of microbial biodiversity for synthetic applications (Jimenez et al., 2019).
  • Ethynylation in Heterocycles : It has been involved in the ethynylation of heterocycles like furan and thiophene pyrroles, indicating its utility in modifying heterocyclic compounds. The reactions have yielded various acylethynylpyrroles, showing the compound's role in diversifying heterocyclic chemistry (Sobenina et al., 2014).

Crystal Structure Analysis

  • Structural Determination in Crystallography : The compound has been used in the crystal structure analysis of N-tosylacrylamide compounds, aiding in understanding molecular conformation and interactions in the solid state. This is crucial for material science and the development of new materials with specific properties (Cheng et al., 2016).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-16(6-5-15-4-2-9-21-15)19-11-13-3-1-8-18-17(13)14-7-10-22-12-14/h1-10,12H,11H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPSUCPVORQJGN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

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